(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound notable for its unique structural framework, which includes two fused rings containing nitrogen atoms. This compound is classified under bicyclic amines and has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The compound's chemical formula is with a molecular weight of approximately 199.12 g/mol, and it is commonly referenced by its CAS number, 2227199-19-9 .
The synthesis of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves multi-step synthetic routes that may include the following methods:
Recent advancements focus on optimizing these synthetic pathways to improve efficiency and reduce waste, making the production process more sustainable.
The molecular structure of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride features:
The InChI key for this compound is MMEHTIGZGIDNOI-JFYKYWLVSA-N, which provides a unique identifier for its chemical structure .
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride can participate in various chemical reactions:
These reactions are essential for tailoring the compound for specific applications in research and development .
The mechanism of action of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride primarily involves its interaction with biological targets:
Research indicates that compounds within this class could possess neuroactive properties, making them candidates for further investigation in treating neurological disorders or enhancing cognitive functions .
The physical and chemical properties of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride include:
Safety data sheets indicate appropriate handling precautions due to potential hazards associated with chemical exposure .
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride finds applications primarily in:
The ongoing research aims to explore further applications in pharmacology and related fields, emphasizing the importance of this compound in scientific inquiry .
The efficient construction of the bicyclo[4.2.0]octane scaffold with precise stereochemical control represents a significant synthetic challenge in medicinal chemistry. The target compound (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (CAS: 2227199-19-9) features a rigid bicyclic framework with defined stereocenters at positions 1 and 6, necessitating enantioselective synthetic approaches [4] . Modern strategies exploit ring closure methodologies that control the relative stereochemistry during the formation of the strained four-membered ring fused to the piperazine system. Key techniques include transition metal-catalyzed [2+2] cycloadditions and intramolecular nucleophilic displacements that establish the critical C1-C6 bond with the required trans ring junction configuration .
The stereochemical integrity of the final pharmaceutical intermediate is established during the ring-forming step, where chiral auxiliaries or asymmetric catalysts dictate the facial selectivity. The absolute stereochemistry is preserved throughout subsequent functionalization steps, ultimately yielding the (1R,6S) enantiomer as a single diastereomer. The molecular formula (C₇H₁₆Cl₂N₂) and molecular weight (199.12 g/mol) of the dihydrochloride salt are consistent across synthetic batches, confirming the fidelity of the stereoselective synthesis [4] [5]. This stereochemical precision is crucial for the compound's biological activity, as the spatial orientation of the nitrogen atoms directly influences receptor binding interactions.
Catalytic asymmetric cyclization has emerged as a powerful methodology for constructing the diazabicyclic core with high enantiomeric excess. These techniques employ chiral catalysts to control the stereochemical environment during ring closure, particularly for forming the strained four-membered ring characteristic of the bicyclo[4.2.0]octane system [8]. A notable intermediate in this synthetic route is (1R,6S)-rel-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane (CAS: 1250994-64-9), where the Boc-protected nitrogen facilitates subsequent functionalization while maintaining stereochemical integrity [8].
The cyclization typically proceeds through intramolecular nucleophilic displacement or ring expansion mechanisms, with the chiral catalyst controlling the approach trajectory to ensure the correct relative configuration at the newly formed stereocenters. The efficiency of these catalytic systems is evidenced by the high diastereomeric purity (>97%) reported for advanced intermediates [8]. The stereochemical outcome is confirmed through analytical techniques including chiral HPLC and optical rotation measurements, with the absolute configuration unequivocally established as (1R,6S) through X-ray crystallographic analysis of crystalline intermediates.
Protective group strategies are paramount in the synthetic sequence for 3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride, enabling selective functionalization while preserving stereochemistry. The Boc (tert-butoxycarbonyl) group serves as the predominant nitrogen-protecting group throughout the synthesis, as exemplified by (1R,6S)-rel-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane [8]. This protecting group effectively masks the secondary amine functionality during critical transformations, preventing unwanted side reactions while maintaining the stereochemical integrity of the chiral centers .
The strategic application and removal of protective groups follows a carefully orchestrated sequence:
Table 1: Protective Group Strategies in Key Intermediates
Intermediate | CAS Number | Protective Group | Molecular Formula | Molecular Weight | Role in Synthesis |
---|---|---|---|---|---|
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane (free base) | 1434127-03-3 | None | C₇H₁₄N₂ | 126.2 | Precursor for salt formation |
(1R,6S)-rel-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane | 1250994-64-9 | Boc | C₁₂H₂₂N₂O₂ | 226.32 | Stereoselective functionalization |
(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane | Not Available | Boc | C₁₂H₂₂N₂O₂ | 226.32 | Enantioselective synthesis intermediate |
This protective group strategy enables the selective introduction of the critical methyl group at the N3 position while preventing quaternization of the bridgehead nitrogen. The Boc group's orthogonal stability to diverse reaction conditions, combined with its clean removal under acidic conditions, makes it ideal for this synthetic pathway. The final deprotection step simultaneously generates the hydrochloride salt, enhancing the compound's aqueous solubility and crystallinity, important properties for pharmaceutical applications [7].
Diastereoselective hydrogenation represents a critical transformation for establishing the correct configuration of substituents on the diazabicyclic framework, particularly for controlling the spatial orientation of the methyl group at position 3. Research has demonstrated that catalyst selection profoundly influences both conversion and stereochemical outcome. Ruthenium supported on metal oxides (alumina and silica) consistently outperforms carbon-supported variants in both activity and diastereoselectivity [9]. This superiority is attributed to stronger interactions between the metal surface and the carbonyl/carboxylic groups of the substrate, which effectively orient the molecule for face-selective hydrogen delivery.
The choice of chiral auxiliary significantly impacts the diastereomeric excess. Comparative studies have revealed that (S)-proline methyl ester and (S)-pyroglutamic acid methyl ester as auxiliaries yield superior stereoselectivity compared to other amino acid derivatives [9]. The steric bulk of these auxiliaries effectively blocks one face of the molecule, directing hydrogen addition to the exposed face to generate the desired (1R,6S) configuration. Solvent optimization studies further demonstrated that polar aprotic solvents enhance both reaction rate and stereoselectivity by promoting substrate-catalyst interactions without competing for coordination sites.
Table 2: Hydrogenation Optimization Parameters and Outcomes
Catalyst System | Chiral Auxiliary | Support Material | Temperature (°C) | Pressure (bar) | Diastereomeric Excess (%) | Key Findings |
---|---|---|---|---|---|---|
Ru/Al₂O₃ | (S)-Proline methyl ester | Alumina | 70 | 50 | >90 | Highest selectivity |
Ru/SiO₂ | (S)-Pyroglutamic acid methyl ester | Silica | 70 | 50 | 85-90 | Excellent activity |
Ru/C | (S)-Proline methyl ester | Activated Carbon | 70 | 50 | 60-75 | Moderate selectivity |
Ru/MSC | (S)-Pyroglutamic acid methyl ester | Carbon Molecular Sieve | 70 | 50 | 50-65 | Lowest selectivity |
The reaction mechanism proceeds through initial adsorption of the substrate onto the metal surface via the aromatic ring, followed by sequential hydrogen addition. The chiral auxiliary's orientation dictates the approach direction of hydrogen atoms, establishing the methyl group's equatorial orientation in the final product. Extensive optimization has achieved diastereoselectivities exceeding 90% de with near-quantitative conversion, representing a significant advancement in the stereocontrolled synthesis of this medicinally important scaffold [6] [9]. These optimized conditions have been successfully scaled to multigram quantities without erosion of stereochemical purity, demonstrating the robustness of the methodology.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3